REACTION_CXSMILES
|
N1CCCCC1.[Br:7][CH:8]([C:14](Br)([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[CH:18]=1)[CH2:15][F:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10].O>CCOCC>[Br:7][C:8](=[C:14]([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[CH:18]=1)[CH2:15][F:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
ethyl 2,3-dibromo-3-(3'-methoxyphenyl)-4-fluorobutyrate
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(CF)(C1=CC(=CC=C1)OC)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Ether extraction
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC)=C(CF)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |